molecular formula C10H24Cl2N2O B1377450 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride CAS No. 1432681-95-2

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B1377450
CAS No.: 1432681-95-2
M. Wt: 259.21 g/mol
InChI Key: DGTRQYPVQAJVBP-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride (molecular formula: C₁₀H₂₄Cl₂N₂O ) is a piperidine derivative featuring a six-membered nitrogen-containing ring substituted with a 2-methoxyethyl group at the 1-position and an ethylamine side chain at the 3-position. The compound exists as a dihydrochloride salt, enhancing its solubility in polar solvents.

Key Structural Features:

  • Piperidine Ring : Adopts a chair conformation, with substituents occupying equatorial or axial positions based on steric and electronic factors. The 2-methoxyethyl group at N1 and the ethylamine group at C3 introduce steric bulk, influencing ring puckering.
  • Substituent Connectivity :
    • N1 : Bonded to a 2-methoxyethyl group (–CH₂CH₂OCH₃), contributing to hydrophilicity.
    • C3 : Attached to an ethylamine moiety (–CH₂CH₂NH₂), protonated in the dihydrochloride form (–CH₂CH₂NH₃⁺·2Cl⁻).
  • Stereochemistry : The piperidine ring’s C3 position is a stereogenic center, yielding enantiomers. However, the commercial product is typically a racemic mixture unless synthesized enantioselectively.
Table 1: Molecular Descriptors
Property Value Source
Molecular Weight 259.21 g/mol
SMILES CC(C1CCCN(C1)CCOC)N.Cl.Cl
InChI Key DGTRQYPVQAJVBP-UHFFFAOYSA-N
Chiral Centers 1 (C3 of piperidine)

Properties

IUPAC Name

1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-9(11)10-4-3-5-12(8-10)6-7-13-2;;/h9-10H,3-8,11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTRQYPVQAJVBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)CCOC)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Case Study: Neuropharmacological Effects
Research has indicated that derivatives of piperidine, including this compound, exhibit significant neuropharmacological effects. Studies have shown that modifications in the piperidine ring can enhance binding affinity to neurotransmitter receptors, potentially leading to novel treatments for neurological disorders .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to modify its structure to create new compounds with enhanced biological activity.

Example Application
In synthetic organic chemistry, the compound has been used as a building block for creating analogs with improved efficacy against specific targets such as serotonin receptors. These analogs have shown promise in preclinical trials for treating anxiety and depression .

Pharmacological Studies

Pharmacological investigations are crucial for understanding the action mechanisms of this compound. Studies have focused on its effects on various receptor systems, including dopamine and serotonin pathways.

Clinical Relevance
The modulation of these pathways is relevant for developing treatments for mood disorders and schizophrenia. Preliminary data suggest that this compound may have a dual-action mechanism, affecting both dopaminergic and serotonergic systems .

Data Table: Summary of Research Findings

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agent for neurological disordersSignificant effects on neurotransmitter receptors
Synthetic ChemistryIntermediate for novel compound synthesisUsed to create serotonin receptor analogs with potential antidepressant effects
Pharmacological StudiesInvestigating receptor interactionsDual-action mechanism affecting dopamine and serotonin pathways

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of piperidine- and ethanamine-derived dihydrochloride salts. Key structural analogs include:

Piperidine-Based Amines
  • 1-(1,3-Oxazol-2-yl)piperidin-4-amine dihydrochloride

    • Substituents: Oxazole ring at the 1-position of piperidine.
    • Molecular Weight: 229.71 g/mol .
    • Application: Used as a building block in medicinal chemistry.
  • 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride Substituents: Pyrimidine ring with ethoxy and methylthio groups. Application: Potential kinase inhibitor due to pyrimidine scaffold .
Ethanamine Derivatives with Aromatic/Heteroaromatic Substituents
  • 2-(Pyridin-3-yl)ethan-1-amine dihydrochloride

    • Substituents: Pyridine ring.
    • Molecular Weight: 207.20 g/mol .
    • Application: Intermediate in triazine synthesis for dual FFAR1/FFAR4 modulators.
  • 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride Substituents: Fluorinated pyridine ring. Molecular Weight: 213.08 g/mol .

Physicochemical and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Solubility (Salt Form) Potential Applications
Target Compound 267.21 2-Methoxyethyl, piperidine High (dihydrochloride) Building block, CNS candidates
1-(1,3-Oxazol-2-yl)piperidin-4-amine diHCl 229.71 Oxazole Moderate Enzyme inhibitors
2-(Pyridin-3-yl)ethan-1-amine diHCl 207.20 Pyridine High FFAR1/FFAR4 modulator synthesis
1-(3-Fluoropyridin-2-yl)ethan-1-amine diHCl 213.08 Fluoropyridine Moderate Fluorinated drug discovery
1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl N/A Ethoxy, methylthio, pyrimidine Low (hydrochloride) Kinase inhibitor candidates
Key Observations :
  • Substituent Effects : The target compound’s 2-methoxyethyl group likely improves metabolic stability compared to methylthio () or fluorinated () analogs. However, aromatic substituents (e.g., pyridine in ) may enhance binding to receptors like FFAR1/FFAR3.
  • Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than mono-hydrochloride analogs (e.g., ).
  • Pharmacological Potential: Piperidine derivatives with heteroaromatic substituents (e.g., oxazole, pyrimidine) are often explored as enzyme inhibitors or kinase modulators , while the target compound’s methoxyethyl group may favor CNS applications due to improved blood-brain barrier penetration.

Biological Activity

1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride, also known by its CAS number 1432681-95-2, is a piperidine derivative with potential applications in pharmacology and medicinal chemistry. This compound has garnered attention due to its structural characteristics and biological activities, particularly in relation to neurotransmitter systems and potential therapeutic uses.

  • Chemical Formula : C10H24Cl2N2O
  • Molecular Weight : 259.22 g/mol
  • IUPAC Name : 1-[1-(2-methoxyethyl)piperidin-3-yl]ethanamine; dihydrochloride
  • Appearance : Oil
  • Storage Temperature : 4 °C

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. Research indicates that the compound may act as a ligand for these receptors, modulating their activity and influencing neuronal signaling pathways.

Neurotransmitter Receptor Interaction

Studies have shown that the compound exhibits affinity for the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The binding affinity of related piperidine compounds to this receptor suggests that modifications in the piperidine structure can significantly alter pharmacological profiles .

Potential Therapeutic Applications

Study on 5-HT1A Receptor Affinity

A comparative analysis of various piperidine derivatives revealed that certain substitutions at the N-position significantly enhance binding affinity to the 5-HT1A receptor. For instance, compounds with methoxyethyl substitutions showed improved selectivity over alpha1 adrenergic receptors, suggesting a favorable profile for targeting serotonergic pathways .

Antidiabetic Mechanisms

Research into structurally similar compounds has highlighted mechanisms such as inhibition of α-glucosidase and enhancement of insulin secretion as critical pathways for antidiabetic activity. These findings suggest that this compound could be evaluated for similar effects through in vitro and in vivo studies .

Data Table: Comparison of Biological Activities

Compound NameReceptor Affinity (Ki)Potential EffectsReferences
This compoundTBDAnxiolytic, Neuroprotective
Piperidine Derivative ALowAntidiabetic
Piperidine Derivative BModerateAntidepressant

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride, and what methodological considerations are critical for reproducibility?

  • Answer : Synthesis typically involves functionalization of the piperidine core followed by amine protection/deprotection and dihydrochloride salt formation. Key steps include:

  • N-alkylation : Reacting piperidin-3-yl-ethylamine intermediates with 2-methoxyethyl halides under anhydrous conditions (e.g., LiAlH4 as a reducing agent) .
  • Salt formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the dihydrochloride salt .
  • Purification : Use recrystallization or column chromatography with silica gel (eluent: CH2Cl2/MeOH/NH4OH gradients) to isolate high-purity product .

Q. How should researchers characterize the structural integrity of this compound?

  • Answer : Use a multi-technique approach:

  • NMR : Confirm piperidine ring substitution patterns (δ 2.5–3.5 ppm for methoxyethyl protons; δ 1.2–1.8 ppm for ethylamine protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C10H21N2O·2HCl: calc. 264.16 g/mol) .
  • XRD or FTIR : Verify crystallinity and hydrochloride salt formation (stretching bands at 2500–2800 cm<sup>−1</sup> for NH<sup>+</sup> and Cl<sup>−</sup>) .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Answer : The dihydrochloride salt is hygroscopic and typically soluble in polar solvents:

SolventSolubility (mg/mL)Notes
Water>50Use degassed H2O to prevent oxidation .
DMSO20–30Avoid prolonged storage due to amine degradation .
Ethanol10–15Suitable for biological assays .

Q. What safety protocols are essential for handling this compound?

  • Answer : Follow GHS guidelines (H315, H319, H335):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and absorb with inert material .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

  • Answer : Use molecular docking (e.g., AutoDock Vina) with libraries like PDB or ChEMBL to identify potential interactions with GPCRs or monoamine transporters. Focus on:

  • Piperidine moiety : Likely binds to σ-1 receptors or serotonin transporters .
  • Methoxyethyl group : May enhance blood-brain barrier permeability (logP ~1.5 predicted via SwissADME) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Answer : Discrepancies in IC50 values (e.g., receptor binding vs. functional assays) require:

  • Dose-response validation : Repeat assays with standardized cell lines (e.g., HEK293 for GPCRs) .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation (t1/2 < 30 min suggests false negatives) .

Q. How does pH affect the stability of the dihydrochloride salt in aqueous buffers?

  • Answer : Stability studies (HPLC monitoring at 254 nm) show:

  • pH 2–4 : Stable for >48 hrs (HCl maintains protonation).
  • pH >6 : Rapid decomposition (free base precipitates; t1/2 = 2–4 hrs) .
  • Recommendation : Use citrate buffer (pH 3.0) for long-term storage .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

  • Answer : Employ:

  • UPLC-MS/MS : Detect sub-0.1% impurities (e.g., unreacted piperidine precursors) .
  • ICP-OES : Monitor residual metal catalysts (e.g., Pd < 10 ppm) .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction stoichiometry, solvent purity, and temperature gradients .
  • Data validation : Cross-reference NMR/HRMS with published spectra in databases like PubChem .
  • Ethical compliance : Adhere to institutional guidelines for amine handling and waste disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride
Reactant of Route 2
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1-[1-(2-Methoxyethyl)piperidin-3-yl]ethan-1-amine dihydrochloride

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